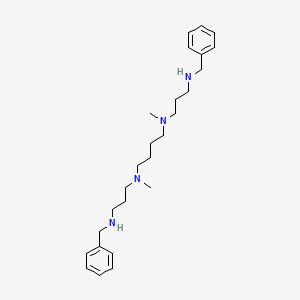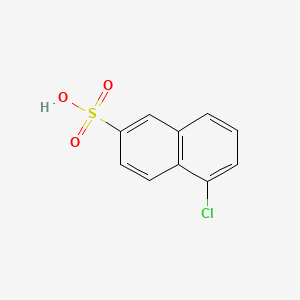
5-chloronaphthalene-2-sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloronaphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonic acids. It is characterized by the presence of a chlorine atom at the 5th position and a sulfonic acid group at the 2nd position on the naphthalene ring. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloronaphthalene-2-sulfonic acid typically involves the sulfonation of 5-chloronaphthalene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
5-Chloronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of drugs and other pharmaceutical products.
Material Science: It is employed in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromonaphthalene-2-sulfonic Acid: Similar structure but with a bromine atom instead of chlorine.
5-Iodonaphthalene-2-sulfonic Acid: Contains an iodine atom in place of chlorine.
5-Fluoronaphthalene-2-sulfonic Acid: Features a fluorine atom instead of chlorine.
Uniqueness
5-Chloronaphthalene-2-sulfonic acid is unique due to the specific properties imparted by the chlorine atom. Chlorine’s electronegativity and size influence the compound’s reactivity and interactions, making it distinct from its bromine, iodine, and fluorine analogs .
Properties
Molecular Formula |
C10H7ClO3S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
5-chloronaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H7ClO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,(H,12,13,14) |
InChI Key |
HLTFWAMWYXUXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



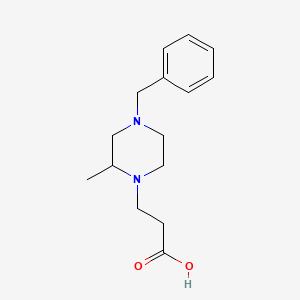
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
![N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
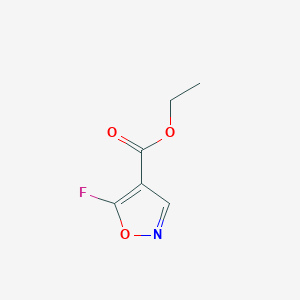

![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
![[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15123296.png)

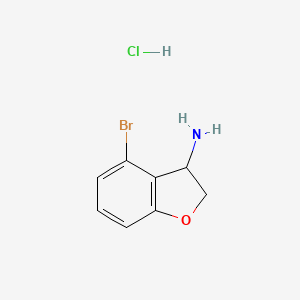
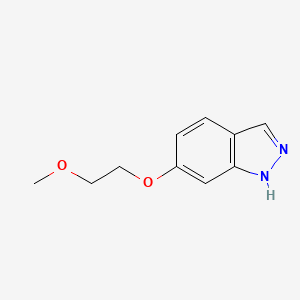
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
